molecular formula C13H16ClNO3 B15295955 2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one CAS No. 1163250-40-5

2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one

Cat. No.: B15295955
CAS No.: 1163250-40-5
M. Wt: 269.72 g/mol
InChI Key: OISZAQVSUYHBKV-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one is a chemical compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of a chloropropyl group and two methoxy groups attached to the isoindolinone core. Isoindolinone derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one typically involves the reaction of 5,6-dimethoxyphthalic anhydride with 3-chloropropylamine. The reaction is carried out in the presence of a suitable solvent, such as toluene, under reflux conditions. The resulting intermediate is then cyclized to form the isoindolinone core. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The isoindolinone core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloropropyl)-1,3-dioxolane: This compound shares the chloropropyl group but has a different core structure.

    3-Chloropropyltrimethoxysilane: Similar in having a chloropropyl group, but it is a silane derivative.

    2-(3-Chloropropyl)-5,6-dimethoxyphthalimide: A structurally related compound with a phthalimide core.

Uniqueness

2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one is unique due to its isoindolinone core, which imparts distinct chemical and biological properties. The presence of both chloropropyl and methoxy groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

CAS No.

1163250-40-5

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

2-(3-chloropropyl)-5,6-dimethoxy-3H-isoindol-1-one

InChI

InChI=1S/C13H16ClNO3/c1-17-11-6-9-8-15(5-3-4-14)13(16)10(9)7-12(11)18-2/h6-7H,3-5,8H2,1-2H3

InChI Key

OISZAQVSUYHBKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CN(C2=O)CCCCl)OC

Origin of Product

United States

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